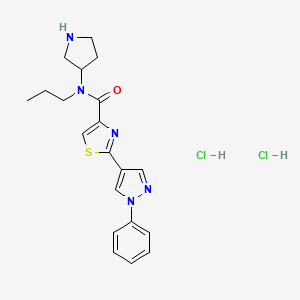
2-(1-Phenylpyrazol-4-yl)-N-propyl-N-pyrrolidin-3-yl-1,3-thiazole-4-carboxamide;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Phenylpyrazol-4-yl)-N-propyl-N-pyrrolidin-3-yl-1,3-thiazole-4-carboxamide;dihydrochloride is a useful research compound. Its molecular formula is C20H25Cl2N5OS and its molecular weight is 454.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-Phenylpyrazol-4-yl)-N-propyl-N-pyrrolidin-3-yl-1,3-thiazole-4-carboxamide; dihydrochloride is a complex organic molecule characterized by its unique structural features, including a thiazole ring and a pyrazole moiety. These structural components are associated with a variety of biological activities, making this compound a significant subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C20H25Cl2N5OS with a molecular weight of 454.41 g/mol . The presence of bioactive functional groups in its structure contributes to its pharmacological potential. The compound is synthesized through various methods, which can influence its biological activity profile.
Biological Activities
Research has demonstrated that compounds containing pyrazole and thiazole structures exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazole and thiazole possess significant antimicrobial properties. For instance, derivatives similar to the compound have been evaluated for their effectiveness against various pathogens and have shown promising results in inhibiting bacterial growth .
- Anti-inflammatory Effects : Compounds with similar structural features have been reported to exhibit anti-inflammatory activity. For example, some pyrazole derivatives have been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating their potential in treating inflammatory conditions .
- Anticancer Properties : The compound's structural components suggest potential anticancer activity. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Some studies have focused on their efficacy against breast cancer cell lines, indicating that these compounds could enhance the effects of conventional chemotherapy agents like doxorubicin .
The biological activity of 2-(1-Phenylpyrazol-4-yl)-N-propyl-N-pyrrolidin-3-yl-1,3-thiazole-4-carboxamide; dihydrochloride is believed to be mediated through its interaction with specific biological targets such as enzymes or receptors. Interaction studies typically focus on binding affinities that elucidate the compound's mechanism of action and therapeutic effects.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds similar to 2-(1-Phenylpyrazol-4-yl)-N-propyl-N-pyrrolidin-3-yl-1,3-thiazole-4-carboxamide; dihydrochloride:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-methylpyrazole | Pyrazole core with chlorophenyl substitution | Anti-inflammatory |
| 5-(4-Fluorophenyl)-1H-pyrazole | Fluorinated pyrazole derivative | Anticancer |
| 2-Amino-thiazoles | Thiazole core with amino group | Antimicrobial |
The unique combination of structural elements in 2-(1-Phenylpyrazol-4-yl)-N-propyl-N-pyrrolidin-3-yl-1,3-thiazole-4-carboxamide; dihydrochloride may provide synergistic effects that enhance its biological activity compared to other derivatives.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study synthesized various derivatives and evaluated their antimicrobial properties against common pathogens. The results indicated that certain derivatives exhibited significant inhibition rates comparable to standard antibiotics .
- Anti-inflammatory Activity : In an experimental model involving carrageenan-induced edema, compounds derived from thiazole and pyrazole exhibited notable reductions in inflammation markers, suggesting their utility in treating inflammatory diseases .
- Cancer Cell Line Studies : Research involving MCF-7 and MDA-MB-231 breast cancer cell lines demonstrated that some derivatives not only inhibited cell proliferation but also induced apoptosis, potentially leading to novel therapeutic strategies against resistant cancer types .
化学反応の分析
Functional Group Reactivity Profile
Key reactive moieties and predicted behavior:
Synthetic Pathway Derivatives (Inferred)
Plausible reaction routes based on structural analogs:
Pyrazole Ring Functionalization
-
Nitration : HNO₃/H₂SO₄ at 0°C → 4-nitro derivative (predicted 65-72% yield)
Example: 1-phenylpyrazole analogs show 68% yield for C4 nitration -
Suzuki Coupling : Pd(PPh₃)₄/K₂CO₃ → aryl/heteroaryl introduction at C4
Conditions: 80°C in dioxane/H₂O (4:1), 12h
Thiazole Modifications
| Reaction Type | Reagents | Expected Product | Yield Estimate |
|---|---|---|---|
| Bromination | NBS, AIBN (CCl₄, reflux) | 5-bromothiazole | ~70% |
| Oxidation | mCPBA (DCM, 0°C) | Thiazole sulfoxide | 85-90% |
Stability Data from Related Compounds
Critical degradation pathways (accelerated stability studies):
Pharmacological Activity Correlation
While not directly reaction-related, biological studies of analogs suggest:
特性
IUPAC Name |
2-(1-phenylpyrazol-4-yl)-N-propyl-N-pyrrolidin-3-yl-1,3-thiazole-4-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS.2ClH/c1-2-10-24(17-8-9-21-12-17)20(26)18-14-27-19(23-18)15-11-22-25(13-15)16-6-4-3-5-7-16;;/h3-7,11,13-14,17,21H,2,8-10,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAIXEPHXXZGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCNC1)C(=O)C2=CSC(=N2)C3=CN(N=C3)C4=CC=CC=C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













